molecular formula C13H14F3NO2 B11811237 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid

2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B11811237
M. Wt: 273.25 g/mol
InChI Key: WKKJQZHVFJEUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid is a synthetic organic compound that features a pyrrolidine ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final step involves coupling the pyrrolidine ring with the trifluoromethyl-substituted phenyl group using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions might yield alcohols or amines, depending on the specific conditions and reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be investigated for its biological activity, including potential therapeutic effects.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound might find applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The compound’s effects might be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)-2-phenylacetic acid: Lacks the trifluoromethyl group, which might affect its chemical and biological properties.

    2-(Pyrrolidin-1-yl)-2-(4-methylphenyl)acetic acid: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry and other applications.

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)10-5-3-9(4-6-10)11(12(18)19)17-7-1-2-8-17/h3-6,11H,1-2,7-8H2,(H,18,19)

InChI Key

WKKJQZHVFJEUFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.